4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[321]octan-8-yl]butan-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of hydroxyl groups. Common synthetic routes may involve the use of protecting groups to selectively introduce functional groups at specific positions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary alcohols. Substitution reactions can result in the formation of halides, amines, or other functionalized derivatives .
Scientific Research Applications
4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one involves its interaction with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: The compound can influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one include:
- 4’,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone
- 5,7-Dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one
- 5,7-Dihydroxy-3-(4’-hydroxybenzyl)chromone
Uniqueness
What sets this compound apart from these similar compounds is its unique bicyclic ring system and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H32O8 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[1,5-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3 |
InChI Key |
FUGMJWOONJABQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.